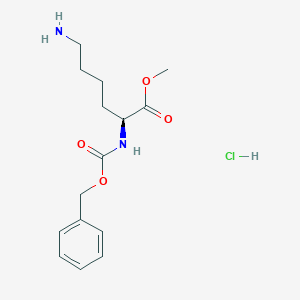

Z-Lys-OMe hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPJBBBQIKFKEB-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475072 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26348-68-5 | |

| Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-Lys-OMe hydrochloride basic properties

An In-depth Technical Guide to Z-Lys-OMe Hydrochloride for Researchers and Drug Development Professionals

Introduction

This compound is a chemically protected derivative of the amino acid L-lysine. In this compound, specific functional groups—the α-amino, ε-amino, or carboxyl groups—are masked to allow for controlled, site-specific reactions. This makes it a crucial building block in the fields of peptide synthesis, medicinal chemistry, and drug development. Its primary application is as a synthetic intermediate for the precise construction of peptides and other complex organic molecules that may serve as enzyme substrates, inhibitors, or novel therapeutic agents.[1][2]

This guide provides a comprehensive overview of the basic properties, applications, and experimental considerations for this compound, with a focus on its most common isomeric form used in research.

Isomeric Forms

It is critical for researchers to distinguish between the two primary isomeric forms of this compound, as the position of the Carbobenzoxy (Z) protecting group dictates its synthetic utility.

-

Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe • HCl): This is the most common form used in peptide synthesis. The ε-amino group on the side chain is protected by the Z group, while the α-amino group is free (as the hydrochloride salt) and available for peptide bond formation.

-

Nα-Z-L-lysine methyl ester hydrochloride (Z-Lys-OMe • HCl): In this isomer, the α-amino group is protected by the Z group. This form is used when a reaction or modification is desired at the ε-amino group of the side chain.

This guide will primarily focus on Nε-Z-L-lysine methyl ester hydrochloride (CAS: 27894-50-4), the key intermediate for N-terminal peptide chain elongation.

Core Properties and Specifications

The fundamental chemical and physical properties of Nε-Z-L-lysine methyl ester hydrochloride are summarized below.

Chemical and Physical Data

Quantitative data for the compound are presented in the tables below for easy reference and comparison.

| Identifier | Value | Source(s) |

| IUPAC Name | Methyl N6-[(benzyloxy)carbonyl]-L-lysinate hydrochloride | TCI Chemicals |

| Synonyms | H-Lys(Z)-OMe • HCl, Nε-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride | TCI Chemicals |

| CAS Number | 27894-50-4 | TCI Chemicals |

| Molecular Formula | C₁₅H₂₃ClN₂O₄ | Sigma-Aldrich |

| Molecular Weight | 330.81 g/mol | Sigma-Aldrich |

| Physical Property | Value | Source(s) |

| Appearance | White to off-white powder or crystalline solid. | TCI Chemicals |

| Purity | ≥95.0% to ≥97.5% (HPLC) | TCI Chemicals, Sigma-Aldrich |

| Melting Point | 114.0 - 118.0 °C | TCI Chemicals |

| Optical Rotation | [α]20/D +13.0° to +17.0° (c=1 in water) | TCI Chemicals, Sigma-Aldrich |

| Storage | Store at 4°C, sealed away from moisture. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months. | MedChemExpress |

Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Soluble | TCI Chemicals |

| Dimethylformamide (DMF) | Soluble | BenchChem |

| Dimethyl sulfoxide (DMSO) | Soluble (up to 200 mg/mL with sonication) | MedChemExpress |

| Methanol (MeOH) | Soluble | TCI Chemicals |

Applications in Research and Drug Development

Nε-Z-L-lysine methyl ester hydrochloride is a cornerstone reagent for the synthesis of peptides and peptidomimetics with potential biological activities.

-

Peptide Synthesis: It is a fundamental building block in solution-phase peptide synthesis (SPPS). The protected side chain prevents unwanted reactions, while the free α-amino group serves as a nucleophile for coupling with an N-protected amino acid to elongate a peptide chain.

-

Drug Discovery: Researchers use this compound to construct peptides investigated as antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions. The lysine side chain is often a key site for post-translational modifications or for attaching drug moieties.

-

Enzyme Substrate Synthesis: It is used to create specific peptide sequences that act as substrates for enzymes like proteases (e.g., trypsin) and kinases, enabling the study of enzyme activity and kinetics.[1]

-

Bioconjugation: The lysine residue, once deprotected, provides a reactive handle for conjugating peptides to other molecules, such as fluorescent dyes, polymers, or drug delivery systems.

Experimental Protocols

The following is a representative protocol for a standard solution-phase dipeptide synthesis using H-Lys(Z)-OMe • HCl and an N-protected amino acid (e.g., Boc-Ala-OH).

Materials

-

Boc-Ala-OH (1.0 equivalent)

-

H-Lys(Z)-OMe • HCl (1.0 equivalent)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: Synthesis of Boc-Ala-Lys(Z)-OMe

-

Neutralization: Dissolve H-Lys(Z)-OMe • HCl (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes at 0°C.

-

Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C and add DCC (1.1 eq). Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: Filter the activated Boc-Ala-OH solution to remove the DCU precipitate directly into the neutralized H-Lys(Z)-OMe solution at 0°C.

-

Reaction: Allow the combined reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove any further DCU precipitate.

-

Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude dipeptide by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure product, Boc-Ala-Lys(Z)-OMe.

Visualizations: Workflows and Logical Relationships

Diagrams created with Graphviz are provided below to illustrate key processes and concepts involving this compound.

Workflow for Dipeptide Synthesis

Role in Drug Discovery Pipeline

References

Z-Lys-OMe Hydrochloride (CAS: 26348-68-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Z-Lys-OMe hydrochloride (Nα-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride), a versatile amino acid derivative with significant applications in biochemical research and pharmaceutical development. This document details its chemical and physical properties, core applications, and provides comprehensive experimental protocols for its use in peptide synthesis and as a precursor for cationic surfactants. Furthermore, it explores the biological activities of derivative compounds and visualizes key synthetic and mechanistic pathways.

Introduction

This compound, identified by CAS number 26348-68-5, is a protected form of the essential amino acid L-lysine. The benzyloxycarbonyl (Z) group protects the α-amino group, while the methyl ester protects the carboxylic acid function. This strategic protection makes it a valuable building block in synthetic organic chemistry, particularly in the controlled, stepwise assembly of peptides.[1] Its utility extends to the synthesis of enzyme substrates and the development of novel lysine-based cationic surfactants with interesting biological properties.[2][3] This guide serves as a technical resource for professionals engaged in drug discovery, peptide chemistry, and materials science.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental settings.

| Property | Value | References |

| CAS Number | 26348-68-5 | [2][3][4][5] |

| Molecular Formula | C₁₅H₂₂N₂O₄・HCl | [1][2][5] |

| Molecular Weight | 330.8 g/mol | [1][2][5] |

| Appearance | White to off-white powder/solid | [1][3] |

| Purity | ≥98% | [1][2][5] |

| Solubility | DMF: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mLDMSO: 10 mg/mL | [2][4] |

| Storage Conditions | Store at -20°C for long-term stability. Can be shipped at room temperature. | [2] |

| Stability | ≥ 4 years when stored properly. | [2] |

Core Applications

This compound is primarily utilized in two major areas of research and development: peptide synthesis and the synthesis of lysine-based cationic surfactants.

Peptide Synthesis

As a protected amino acid, this compound is a key intermediate in solution-phase peptide synthesis.[1] The Z-group on the α-amino position provides robust protection that is stable under various coupling conditions and can be removed through hydrogenolysis. The methyl ester at the C-terminus allows for the stepwise elongation of the peptide chain from the N-terminus. This makes it a valuable tool for creating specific peptide sequences that can be investigated for a wide range of biological activities, from antimicrobial agents to modulators of protein function.[1]

Synthesis of Lysine-Based Cationic Surfactants

This compound serves as a precursor for the synthesis of novel cationic surfactants.[2][3] These amphiphilic molecules, which possess a hydrophilic lysine headgroup and a hydrophobic tail, have garnered interest for their biocompatibility and antimicrobial properties. The synthesis typically involves the acylation of the ε-amino group of the lysine side chain, followed by deprotection of the α-amino group. The resulting surfactants have shown activity against Gram-positive bacteria and are being explored for various applications, including as antimicrobial agents and in drug delivery systems.

Enzyme Substrate

This compound has also been described as a substrate for the protease papain, indicating its utility in enzymatic assays and for studying enzyme kinetics and inhibitor screening.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Protocol for Dipeptide Synthesis using this compound

This protocol outlines a general procedure for the coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to this compound in a solution-phase synthesis.

Materials:

-

This compound

-

Fmoc-Ala-OH (or other N-protected amino acid)

-

Coupling agent (e.g., HATU, HBTU, or DCC)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard work-up and purification reagents (Ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

-

Chromatography system for purification

Procedure:

-

Neutralization of this compound:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add DIEA (1.1 equivalents) dropwise to the solution and stir for 15-20 minutes to neutralize the hydrochloride salt.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-Ala-OH, 1.05 equivalents) and the coupling agent (e.g., HATU, 1.05 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

Slowly add the activated amino acid solution to the neutralized Z-Lys-OMe solution at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude dipeptide using flash column chromatography on silica gel to obtain the desired product.

-

-

Deprotection (Optional):

-

The Z-group can be removed by catalytic hydrogenation (e.g., using H₂ and Pd/C) to yield the free α-amino group for further peptide chain elongation.

-

The methyl ester can be saponified (e.g., using NaOH in methanol/water) to yield the free carboxylic acid.

-

Protocol for Synthesis of Nε-Acyl-Lysine Methyl Ester Cationic Surfactants

This protocol provides a general methodology for the synthesis of lysine-based cationic surfactants starting from this compound.

Materials:

-

This compound

-

Acyl chloride or activated fatty acid (e.g., lauroyl chloride)

-

Base (e.g., triethylamine or DIEA)

-

Solvent (e.g., dichloromethane - DCM or chloroform)

-

Reagents for Z-group deprotection (e.g., H₂ gas, Pd/C catalyst, methanol or ethanol)

-

Standard work-up and purification reagents

Procedure:

-

Nε-Acylation:

-

Suspend this compound (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

Add a base (e.g., triethylamine, 2.2 equivalents) and stir until the solution becomes clear.

-

Cool the reaction mixture to 0°C.

-

Slowly add the acyl chloride (e.g., lauroyl chloride, 1.1 equivalents) dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting Nα-Z-Nε-acyl-L-lysine methyl ester by column chromatography.

-

-

Deprotection of the α-Amino Group:

-

Dissolve the purified product in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter off the catalyst (e.g., through Celite) and concentrate the filtrate to obtain the final Nε-acyl-L-lysine methyl ester hydrochloride surfactant.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Cationic surfactants derived from lysine: effects of their structure and charge type on antimicrobial and hemolytic activities. | Semantic Scholar [semanticscholar.org]

- 4. Cationic surfactants derived from lysine: effects of their structure and charge type on antimicrobial and hemolytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

Z-Lys-OMe Hydrochloride: A Technical Guide to its Core Function as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Lys-OMe hydrochloride is a chemically modified derivative of the amino acid L-lysine. It serves as a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This technical guide elucidates the role and application of this compound, focusing on its function as a synthetic intermediate rather than a bioactive agent with a pharmacological mechanism of action. Current scientific literature does not attribute a direct biological or therapeutic mechanism of action to this compound. Instead, its utility lies in the precise control it offers during the stepwise assembly of peptide chains.

This document provides a comprehensive overview of its chemical properties, a generalized protocol for its application in solution-phase peptide synthesis, and visual representations of its role in this process.

Chemical Properties and Identification

This compound exists in two primary isomeric forms, depending on which amino group of the lysine side chain is protected by the benzyloxycarbonyl (Z) group: Nα-Z-L-lysine methyl ester hydrochloride and Nε-Z-L-lysine methyl ester hydrochloride. The choice of isomer is critical for the peptide synthesis strategy. Both forms are utilized to introduce a lysine residue into a growing peptide chain under controlled conditions. The key chemical identifiers and properties are summarized below.

| Property | Nα-Z-L-lysine methyl ester hydrochloride | Nε-Z-L-lysine methyl ester hydrochloride |

| Synonyms | Z-L-Lys-OMe·HCl | L-Lys(Z)-OMe·HCl, H-Lys(Z)-OMe·HCl |

| CAS Number | 26348-68-5[1] | 27894-50-4[2] |

| Molecular Formula | C₁₅H₂₂N₂O₄·HCl[1] | C₁₅H₂₂N₂O₄·HCl[2] |

| Molecular Weight | 330.8 g/mol [1] | 330.8 g/mol [2] |

| Appearance | White to off-white powder[1] | White powder[2] |

| Purity | ≥ 98% (HPLC)[1] | ≥ 98% (HPLC)[2] |

| Optical Rotation | [α]D = -16.1° (c=1% in MeOH)[1] | [α]D20 = +16 ± 2º (C=2% in MeOH or H₂O)[2] |

| Storage Conditions | 0-8 °C[1][2] | 0-8 °C[2] |

Core Application: A Building Block in Peptide Synthesis

The primary function of this compound is to serve as a protected amino acid building block in solution-phase peptide synthesis.[3] The protecting groups, benzyloxycarbonyl (Z) on an amino group and a methyl ester (-OMe) on the carboxyl group, prevent unwanted side reactions during peptide bond formation. This strategy allows for the controlled, sequential addition of amino acids to construct a peptide of a specific sequence.

The benzyloxycarbonyl (Z) group is a well-established amine protecting group that is stable under various conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HBr in acetic acid).[4] The methyl ester is a simple and effective protecting group for the carboxylic acid, which can be removed by saponification (hydrolysis with a base like NaOH).[5]

Generalized Experimental Protocol: Solution-Phase Dipeptide Synthesis

The following is a generalized protocol for the use of a Z-protected lysine methyl ester in the synthesis of a dipeptide. This protocol is based on standard solution-phase peptide synthesis methodologies.

Objective: To couple an N-terminally protected amino acid (e.g., Boc-Alanine) with a C-terminally and side-chain protected lysine (e.g., Nε-Z-L-lysine methyl ester hydrochloride).

Materials:

-

Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl)

-

Boc-Alanine (Boc-Ala-OH)

-

Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)

-

Coupling additive (e.g., 1-Hydroxybenzotriazole - HOBt)

-

Base (e.g., Triethylamine - TEA, or N,N-Diisopropylethylamine - DIEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

-

Solutions for work-up (e.g., 1N HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

Neutralization of the Amino Acid Ester:

-

Dissolve Nε-Z-L-lysine methyl ester hydrochloride in anhydrous DCM.

-

Cool the solution in an ice bath (0 °C).

-

Add one equivalent of a base (e.g., TEA) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-30 minutes.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve Boc-Alanine and one equivalent of HOBt in anhydrous DCM.

-

Cool this solution to 0 °C and add one equivalent of the coupling agent (e.g., DCC).

-

Stir the mixture at 0 °C for 30 minutes. A precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

-

Peptide Bond Formation (Coupling):

-

Filter the activated Boc-Alanine solution to remove the DCU precipitate (if applicable) and add the filtrate to the neutralized H-Lys(Z)-OMe solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off any further precipitate.

-

Dilute the filtrate with an organic solvent like ethyl acetate.

-

Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected dipeptide (Boc-Ala-Lys(Z)-OMe).

-

Purify the crude product by column chromatography on silica gel.

-

-

Selective Deprotection (Example):

-

N-terminal Boc group removal: The Boc group can be removed by treatment with a strong acid like trifluoroacetic acid (TFA) in DCM to allow for further chain elongation at the N-terminus.[6]

-

C-terminal Methyl Ester removal: The methyl ester can be hydrolyzed using a base such as LiOH or NaOH in a mixture of THF and water to yield the free carboxylic acid.[5]

-

Side-chain Z group removal: The Z group can be removed by catalytic hydrogenation (e.g., H₂ over Pd/C catalyst) to expose the lysine side-chain amine.[4]

-

Visualizing the Role of this compound in Peptide Synthesis

The following diagrams illustrate the function of protected lysine derivatives in a typical peptide synthesis workflow.

Caption: Workflow for dipeptide synthesis using a protected lysine derivative.

Caption: Orthogonal deprotection strategy for a lysine-containing peptide.

Conclusion

This compound is not a pharmacologically active agent but a vital tool for the chemical synthesis of peptides. Its core function is to provide a stable, protected form of lysine that can be selectively incorporated into a peptide sequence. The choice of protecting groups allows for orthogonal deprotection strategies, enabling chemists to build complex peptide structures with high precision. This technical guide provides the foundational knowledge for researchers and professionals in drug development and biochemistry to effectively utilize this compound in their synthetic endeavors. As no biological mechanism of action has been identified, no data on signaling pathways or quantitative biological activity is available.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Nε-(Z)-L-Lysine Methyl Ester Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Nε-(Z)-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl), a critical building block in the field of peptide synthesis. It serves as a versatile derivative of L-lysine, strategically protected to facilitate controlled, stepwise peptide chain elongation. This guide will cover its physicochemical properties, core applications, and detailed protocols for its use in synthetic workflows.

Introduction to H-Lys(Z)-OMe·HCl

H-Lys(Z)-OMe·HCl is a derivative of the amino acid L-lysine where the side-chain ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is protected as a methyl ester (-OMe). The α-amino group remains as a hydrochloride salt, ready for peptide bond formation. This protection scheme is particularly valuable in solution-phase peptide synthesis[1].

The strategic placement of the Z group on the side chain and the methyl ester at the C-terminus allows for orthogonal deprotection strategies. This means each protecting group can be removed under specific conditions without affecting the other, or other protecting groups in the peptide, providing essential flexibility in the synthesis of complex peptides.

It is important to distinguish this compound, Nε-Z-L-lysine methyl ester hydrochloride (CAS: 27894-50-4) , from its isomer, Nα-Z-L-lysine methyl ester hydrochloride (CAS: 26348-68-5). The former, with its free α-amino group, is the primary subject of this guide and is designed for peptide chain elongation from the N-terminus.

Physicochemical and Handling Properties

The compound is typically supplied as a white powder and should be stored at -20°C for long-term stability[2]. Key properties are summarized in the tables below.

Table 1: General Properties

| Property | Value | References |

| Synonyms | H-Lys(Z)-OMe·HCl, Nε-Z-L-lysine methyl ester hydrochloride | [1][3][4] |

| CAS Number | 27894-50-4 | [1][4][5] |

| Molecular Formula | C₁₅H₂₂N₂O₄ · HCl | [2][4][5] |

| Molecular Weight | 330.81 g/mol | [1][6] |

| Appearance | Powder | [1] |

| Purity | ≥97.5% (HPLC) | [1] |

| Optical Activity | [α]²⁰/D +14.5 ± 0.5° (c=2% in H₂O) | [1] |

Table 2: Solubility Data

| Solvent | Solubility | References |

| DMF | 30 mg/mL | [2][7] |

| DMSO | 10 mg/mL | [2][7] |

| Ethanol | 30 mg/mL | [2][7] |

| PBS (pH 7.2) | 10 mg/mL | [2][7] |

Below is the chemical structure of Nε-(Z)-L-lysine methyl ester hydrochloride.

Core Applications in Research and Development

H-Lys(Z)-OMe·HCl is a versatile reagent with applications extending beyond simple peptide synthesis.

-

Peptide Synthesis : It is a fundamental building block for introducing a lysine residue into a peptide sequence during solution-phase synthesis[1][5]. The protected side chain prevents unwanted branching.

-

Drug Development : The compound is integral to the synthesis of peptide-based therapeutics and peptidomimetics, which are designed to target specific biological pathways[5][6].

-

Bioconjugation : It serves as a precursor for linking bioactive molecules, such as drugs or imaging agents, to larger entities like antibodies or proteins, creating targeted therapeutic or diagnostic agents[5][6].

-

Protein Engineering : Researchers utilize this compound in studies aimed at modifying protein structures to enhance stability, activity, or other functional properties[5][6].

-

Cosmetic Science : It finds use in cosmetic formulations to potentially improve the skin penetration of active ingredients[5][6].

Role in Peptide Synthesis: A Workflow Overview

The primary utility of H-Lys(Z)-OMe·HCl is in the controlled, stepwise addition of a lysine residue to a growing peptide chain. The workflow involves two main stages: coupling and deprotection.

Experimental Protocols

The following sections provide representative, generalized protocols for the key steps involving H-Lys(Z)-OMe·HCl in a typical solution-phase peptide synthesis campaign.

Note: These are illustrative protocols. Researchers must optimize conditions, including solvent, temperature, reaction time, and stoichiometry, for their specific peptide sequence and scale.

Protocol 1: Peptide Coupling

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Alanine) to the free α-amino group of H-Lys(Z)-OMe·HCl.

-

Reagent Preparation :

-

Dissolve H-Lys(Z)-OMe·HCl (1.0 eq) and the N-protected amino acid (1.05 eq) in an appropriate anhydrous solvent (e.g., DMF).

-

Add a tertiary amine base such as Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction. Stir for 10-15 minutes.

-

In a separate vessel, dissolve the coupling reagent, such as HATU (1.05 eq), in anhydrous DMF.

-

-

Activation and Coupling :

-

Cool the amino acid/H-Lys(Z)-OMe·HCl solution to 0°C in an ice bath.

-

Add the HATU solution dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

-

Work-up and Purification :

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate.

-

Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude dipeptide by flash column chromatography to yield the protected peptide, Boc-Ala-Lys(Z)-OMe.

-

Protocol 2: Orthogonal Deprotection

The key advantage of the Z and -OMe protecting groups is their stability and selective removal under conditions that differ from those used for N-terminal Boc or Fmoc groups.

A. Side-Chain (Z Group) Deprotection via Hydrogenolysis

-

Reaction Setup :

-

Dissolve the Z-protected peptide (1.0 eq) in a suitable solvent such as Methanol, Ethanol, or a mixture including THF.

-

Add a catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 10-20% by weight relative to the peptide.

-

-

Hydrogenation :

-

Secure the reaction flask to a hydrogenation apparatus.

-

Purge the system with nitrogen or argon, then introduce hydrogen gas (H₂), typically via a balloon or at a pressure of 1-3 atm.

-

Stir the reaction vigorously at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

-

-

Work-up :

-

Once complete, carefully purge the reaction vessel with nitrogen.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

-

B. C-Terminal (Methyl Ester) Deprotection via Saponification

-

Reaction Setup :

-

Dissolve the methyl ester-protected peptide (1.0 eq) in a mixture of solvents, typically THF and water (e.g., 3:1 ratio).

-

Cool the solution to 0°C in an ice bath.

-

-

Hydrolysis :

-

Add an aqueous solution of a base, such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-3.0 eq), dropwise.

-

Stir the reaction at 0°C or allow it to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

-

Work-up and Acidification :

-

Quench the reaction by adding water and optionally removing the organic solvent (THF) under reduced pressure.

-

Cool the remaining aqueous solution to 0°C and carefully acidify to pH 2-3 using a cold, dilute acid solution (e.g., 1N HCl or 5% citric acid).

-

Extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the peptide with a free C-terminal carboxylic acid.

-

Conclusion

Nε-(Z)-L-lysine methyl ester hydrochloride is an indispensable tool in the arsenal of the peptide chemist. Its defined protection strategy enables precise, controlled synthesis of complex peptide structures. The orthogonality of the Z and methyl ester groups, combined with their stability to conditions used for standard Boc and Fmoc chemistries, provides the synthetic flexibility required for modern drug discovery and materials science. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in research and development.

References

A Technical Guide to the Stability and Storage of Z-Lys-OMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Z-L-lysine methyl ester hydrochloride (Z-Lys-OMe HCl). Understanding the chemical stability of this important synthetic intermediate is crucial for ensuring its integrity and performance in research and drug development applications. This guide covers key aspects of its stability profile, potential degradation pathways, and best practices for storage and handling.

Chemical Profile and Recommended Storage

Z-Lys-OMe hydrochloride is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is esterified as a methyl ester. It is supplied as a hydrochloride salt to improve its solubility and stability.

Table 1: Summary of Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Solid | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from moisture and light. |

| +5 ± 3°C | Short-term | For routine use, minimize exposure to ambient conditions. | |

| In Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents. |

| -20°C | Up to 1 month | Suitable for short-term storage of solutions. |

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the chemical lability of the N-benzyloxycarbonyl (Z) protecting group and the methyl ester. Degradation can be induced by several factors, including pH, temperature, and light.

pH-Dependent Degradation: Hydrolysis

-

Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate and methanol.

Cleavage of the N-Benzyloxycarbonyl (Z) Group

The Z-group is a commonly used protecting group in peptide synthesis and is known to be labile under specific conditions.

-

Catalytic Hydrogenolysis: The most common method for the removal of the Z-group is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. This reaction cleaves the benzyl-oxygen bond to yield toluene, carbon dioxide, and the free amine.

-

Acidolysis: Strong acidic conditions, such as treatment with HBr in acetic acid, can also cleave the Z-group.

Thermal Degradation

While this compound is relatively stable at recommended storage temperatures, elevated temperatures can promote degradation. Thermal decomposition of amino acids and their derivatives can be complex, often leading to a variety of products through decarboxylation, deamination, and condensation reactions. Upon combustion, hazardous decomposition products may include oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).

Photodegradation

Z-protected amino acids can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. Irradiation can lead to the cleavage of the Z-group. For some photolabile Z-derivatives, irradiation in a suitable solvent can be used as a deprotection strategy. To ensure the stability of this compound, it is recommended to store it protected from light.

Experimental Protocols

The following are proposed experimental protocols for assessing the stability of this compound. These are based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 7.4)

-

Photostability chamber with a light source emitting both UV and visible light

-

Temperature-controlled oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at 80°C.

-

Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (see section 3.2).

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Proposed HPLC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A suggested starting point is 10-90% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm (for the Z-group) |

| Injection Volume | 10 µL |

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Potential Degradation Pathways

Caption: Potential degradation pathways of this compound.

Recommended Handling and Storage Workflow

References

The Pivotal Role of Z-Lys-OMe Hydrochloride in Medicinal Chemistry: A Technical Guide

An in-depth exploration of Nα-benzyloxycarbonyl-L-lysine methyl ester hydrochloride (Z-Lys-OMe·HCl) as a critical building block in the synthesis of therapeutic peptides and other advanced applications in drug discovery and development.

This technical guide provides a comprehensive overview of Z-Lys-OMe·HCl, a key lysine derivative, for researchers, scientists, and drug development professionals. We delve into its chemical properties, pivotal role in peptide synthesis, and its application in the creation of bioactive peptides with therapeutic potential. This document details experimental protocols, presents quantitative data for synthesized compounds, and visualizes complex workflows and signaling pathways to facilitate a deeper understanding of its utility in medicinal chemistry.

Core Concepts: Understanding Z-Lys-OMe Hydrochloride

Z-Lys-OMe·HCl, also known as H-Lys(Z)-OMe·HCl, is a derivative of the essential amino acid L-lysine where the α-amino group is free (as a hydrochloride salt), the ε-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified as a methyl ester. This specific arrangement of protecting groups makes it a versatile building block, particularly in solution-phase peptide synthesis.[1][2] The Z-group provides stability under various reaction conditions and can be removed through hydrogenolysis, while the methyl ester protects the carboxylic acid during coupling reactions.[2]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Z-Lys-OMe·HCl is fundamental for its effective use in synthesis.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₂N₂O₄ · HCl | [3] |

| Molecular Weight | 330.81 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥97.5% (HPLC) | [3] |

| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O | [3] |

| Solubility | Soluble in water. | [3] |

Applications in Medicinal Chemistry

The primary application of Z-Lys-OMe·HCl lies in its role as a precursor for the introduction of a protected lysine residue into a growing peptide chain. This is crucial for the synthesis of a wide array of bioactive peptides, including antimicrobial, anticancer, and cell-penetrating peptides.[5][6][7] The presence of the ε-amino group on the lysine side chain offers a site for post-synthesis modifications, such as pegylation, glycosylation, or the attachment of cytotoxic drugs or imaging agents.[2]

Synthesis of Bioactive Peptides

Antimicrobial Peptides (AMPs): The cationic nature of lysine residues is critical for the antimicrobial activity of many AMPs, as it facilitates interaction with the negatively charged bacterial membranes. The use of Z-protected lysine derivatives allows for the controlled synthesis of such peptides.

Anticancer Peptides (ACPs): Similar to AMPs, the positive charge of lysine can contribute to the selective disruption of cancer cell membranes. Furthermore, the lysine side chain can be a point of attachment for anticancer drugs to create targeted peptide-drug conjugates.[6][8]

Cell-Penetrating Peptides (CPPs): The high density of positive charges, often provided by lysine and arginine residues, is a key feature of many CPPs, enabling them to traverse cellular membranes and deliver various molecular cargoes.[7]

Experimental Protocols

The successful incorporation of Z-Lys-OMe·HCl into a peptide sequence relies on well-defined synthetic protocols. Both solution-phase and solid-phase synthesis methodologies are employed.

Solution-Phase Peptide Synthesis

Solution-phase synthesis offers flexibility and is often used for large-scale production of shorter peptides. A typical coupling reaction involves the activation of the carboxylic acid of an N-protected amino acid and its subsequent reaction with the free α-amino group of Z-Lys-OMe·HCl.

Protocol: Dipeptide Synthesis using EDC/HOBt Coupling

-

Dissolution: Dissolve the N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous Dichloromethane (DCM).

-

Activation: Cool the solution to 0°C in an ice bath and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.). Stir for 10 minutes.

-

Coupling: Add H-Lys(Z)-OMe·HCl (1.0 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

-

Purification: Purify the crude dipeptide by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of longer peptides, SPPS is the method of choice. In this approach, an N-Fmoc protected lysine with a Z-protected side chain, Fmoc-Lys(Z)-OH, is typically used.

Protocol: Incorporation of Fmoc-Lys(Z)-OH into a Resin-Bound Peptide

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[3]

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Z)-OH (3 eq.), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 eq.), and DIPEA (6 eq.) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.[10]

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test.

Deprotection of the Z-Group

The benzyloxycarbonyl (Z) protecting group is typically removed by catalytic hydrogenolysis.

Protocol: Z-Group Deprotection

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Quantitative Data on Bioactive Peptides

The incorporation of lysine residues, often via Z-Lys-OMe·HCl or its derivatives, has led to the development of numerous bioactive peptides. The following tables summarize the biological activity of some of these synthetic peptides.

Antimicrobial Activity

| Peptide | Sequence | Target Organism | MIC (µM) | Reference |

| AamAP1-Lysine | - | S. aureus | 5 | [11] |

| AamAP1-Lysine | - | E. coli | 5-7.5 | [11] |

| AamAP1-Lysine | - | C. albicans | 5-7.5 | [11] |

| CM15 analog (D1,13) | KWKLFKKIGAVLKVL-NH₂ (L-Lys at 1 & 13 replaced with D-Lys) | S. aureus | 2-4 fold increase from parent | [12] |

| PSTO2 analog (7K) | - | S. aureus | <2 | [1] |

| PSTO2 analog (SR) | - | E. coli | 4 | [1] |

Anticancer Activity

| Peptide/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |

| Zelkovamycin analogue 21 | Huh-7 (Liver Cancer) | >50 | [13] |

| Zelkovamycin analogue 22 | Huh-7 (Liver Cancer) | >50 | [13] |

| Zelkovamycin analogue 23 | Huh-7 (Liver Cancer) | >50 | [13] |

| C₁₆-KK-NH₂ | HaCaT (Keratinocytes) | 1.8 mg/L | [14] |

| C₁₆-RR-NH₂ | HaCaT (Keratinocytes) | 1.8 mg/L | [14] |

| LSD1 Inhibitor 9 | LSD1/CoREST | 2.1 | [15] |

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex processes. Below are diagrams for a typical peptide synthesis workflow and a simplified representation of how lysine modifications can influence G-Protein Coupled Receptor (GPCR) signaling.

Experimental Workflow: Solid-Phase Peptide Synthesis

Signaling Pathway: Influence of Lysine Modification on GPCR Signaling

While Z-Lys-OMe·HCl is a synthetic tool, understanding the role of lysine modifications in natural signaling pathways provides context for the design of peptide-based therapeutics. Lysine residues in GPCRs and associated proteins can undergo various post-translational modifications (PTMs), such as ubiquitination and acetylation, which can modulate signaling.[1][11][16]

Conclusion

Z-Lys-OMe·HCl and its Fmoc-protected counterpart are indispensable tools in medicinal chemistry, enabling the precise synthesis of complex and bioactive peptides. The ability to introduce a protected lysine residue allows for the creation of peptides with enhanced therapeutic properties and provides a handle for further chemical modifications. A thorough understanding of the synthetic methodologies and the biological implications of lysine incorporation is crucial for the continued development of novel peptide-based drugs. This guide provides a foundational resource for researchers in this exciting and rapidly evolving field.

References

- 1. Post-Translational Modifications of G Protein–Coupled Receptors Control Cellular Signaling Dynamics in Space and Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. jeol.com [jeol.com]

- 8. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. G protein coupled-receptor signaling and reversible lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Post-Translational Modifications of G Protein–Coupled Receptors Revealed by Proteomics and Structural Biology [frontiersin.org]

Z-Lys-OMe Hydrochloride: A Comprehensive Technical Guide for Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-Lys-OMe hydrochloride, a critical building block in the field of peptide chemistry. This document details its chemical properties, provides explicit experimental protocols for its use, and visualizes key chemical transformations and workflows. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and peptide synthesis.

Core Concepts: The Role of this compound in Peptide Synthesis

This compound, chemically known as Nα-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine. In peptide synthesis, it is crucial to control the reactivity of the various functional groups within an amino acid to ensure the formation of the correct peptide bond sequence. This compound is strategically modified with protecting groups to achieve this control.

The benzyloxycarbonyl (Z) group protects the alpha-amino (Nα) terminus. This group is stable under a range of conditions but can be selectively removed, a process known as deprotection. The methyl ester (-OMe) group protects the C-terminal carboxylic acid, preventing it from reacting during peptide coupling steps. The hydrochloride salt form enhances the compound's stability and solubility. By protecting the alpha-amino and carboxyl termini, the epsilon-amino group on the lysine side chain is available for specific modifications or for peptide bond formation.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | Nα-[(phenylmethoxy)carbonyl]-L-lysine, methyl ester, monohydrochloride | [1] |

| CAS Number | 26348-68-5 | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₄ • HCl | [1] |

| Molecular Weight | 330.8 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥98% | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |

| Storage | 4°C, sealed storage, away from moisture | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound: peptide coupling and Nα-deprotection. These protocols are fundamental to its application in solution-phase peptide synthesis.

Peptide Coupling using this compound

This protocol describes the formation of a dipeptide by coupling an Nα-protected amino acid (e.g., Fmoc-Ala-OH) with this compound.

Materials:

-

This compound

-

Nα-protected amino acid (e.g., Fmoc-Ala-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Neutralization of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir the solution at room temperature for 15 minutes.

-

Activation of the Nα-protected amino acid: In a separate flask, dissolve the Nα-protected amino acid (e.g., Fmoc-Ala-OH, 1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the cooled solution of the Nα-protected amino acid and HOBt. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.

-

Coupling Reaction: Add the neutralized Z-Lys-OMe solution from step 1 to the activated amino acid mixture from step 3. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, filter the mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide.

Nα-Deprotection of the Z-Group

This protocol describes the removal of the Nα-benzyloxycarbonyl (Z) group from the newly synthesized dipeptide via catalytic hydrogenation.

Materials:

-

Nα-Z-protected peptide

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

-

Celite

Procedure:

-

Dissolve the Nα-Z-protected peptide in methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

If using a hydrogen donor, add ammonium formate. Alternatively, place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon filled with H₂).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist.

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the application of this compound in peptide synthesis.

Caption: Workflow for the synthesis of a protected dipeptide using this compound.

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Lys-OMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. It offers significant advantages in terms of scalability, purification of intermediates, and the incorporation of modified or unnatural amino acids.[1] This document provides detailed application notes and protocols for the use of Nε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride (Z-Lys-OMe·HCl), a key building block in the synthesis of lysine-containing peptides.

The benzyloxycarbonyl (Z) group provides robust protection for the ε-amino group of lysine, while the methyl ester protects the C-terminus. This strategic protection allows for the selective formation of peptide bonds at the α-amino group. Z-Lys-OMe·HCl is a versatile reagent employed in the synthesis of various biologically active peptides, including enzyme substrates and peptide-based therapeutics.[1] Lysine-containing peptides are of significant interest in drug development due to their involvement in various cellular processes, including signaling pathways such as the mTORC1 pathway.

Data Presentation

The following tables summarize the key chemical and physical properties of Z-Lys-OMe·HCl and provide illustrative quantitative data for the synthesis of a model dipeptide, Z-Lys(Z)-Gly-OMe. These values are representative and may vary depending on specific experimental conditions.

Table 1: Chemical and Physical Properties of Z-Lys-OMe·HCl

| Property | Value |

| CAS Number | 27894-50-4 |

| Molecular Formula | C₁₅H₂₃ClN₂O₄ |

| Molecular Weight | 330.81 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥97.5% (HPLC) |

| Solubility | Soluble in DMF and DMSO |

Table 2: Illustrative Quantitative Data for the Synthesis of Z-Lys(Z)-Gly-OMe

| Step | Parameter | Value |

| Peptide Coupling | Reaction Time | 12-24 hours |

| Typical Yield (crude) | 85-95% | |

| Purification Method | Silica Gel Column Chromatography | |

| Typical Yield (purified) | 70-85% | |

| Z-Group Deprotection | Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Experimental Protocols

The following protocols describe the synthesis of a model dipeptide, Z-Lys(Z)-Gly-OMe, followed by the deprotection of the Nα-Z group.

Peptide Coupling: Synthesis of Z-Lys(Z)-Gly-OMe

This protocol details the coupling of Nα-Z-L-lysine with glycine methyl ester hydrochloride using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.[2]

Materials:

-

Z-Lys-OH (Nα-benzyloxycarbonyl-L-lysine)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Neutralization of H-Gly-OMe·HCl: Dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM. To this solution, add TEA or DIPEA (1.1 eq) dropwise at 0 °C and stir for 30 minutes at the same temperature.

-

Activation of Z-Lys-OH: In a separate flask, dissolve Z-Lys-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.

-

Add the neutralized H-Gly-OMe solution from step 1 to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate. Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purification: Purify the crude Z-Lys(Z)-Gly-OMe by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[3]

Nα-Z-Group Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the Nα-Z protecting group from the dipeptide to yield H-Lys(Z)-Gly-OMe.

Materials:

-

Z-Lys(Z)-Gly-OMe

-

Methanol (MeOH) or Ethanol (EtOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the purified Z-Lys(Z)-Gly-OMe (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (catalytic amount, typically 10% by weight of the peptide) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the deprotected dipeptide, H-Lys(Z)-Gly-OMe.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using Z-Lys-OMe·HCl.

Caption: Workflow for dipeptide synthesis and deprotection.

Logical Relationship of Peptide Synthesis Cycle

The following diagram illustrates the cyclical nature of solution-phase peptide synthesis for chain elongation.

Caption: The iterative cycle of solution-phase peptide synthesis.

Lysine and the mTORC1 Signaling Pathway

Lysine is an essential amino acid that plays a role in cellular signaling, including the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism. The availability of amino acids, including lysine, is a key signal for mTORC1 activation.

Caption: Simplified overview of Lysine's role in mTORC1 activation.

References

protocol for coupling Z-Lys-OMe hydrochloride in peptide chains

Application Notes and Protocols for Peptide Synthesis

Topic: Protocol for Coupling Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl) in Peptide Chains

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysine is a fundamental amino acid in many peptides and proteins, featuring a primary amino group on its side chain (the ε-amino group) that is often involved in post-translational modifications and receptor interactions. During peptide synthesis, this reactive side chain must be protected to prevent unwanted side reactions, such as chain branching. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the ε-amino function of lysine, offering stability under various conditions and selective removal via hydrogenolysis.[1]

This document provides detailed protocols for the coupling of Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl) to a growing peptide chain. In this reagent, the C-terminal carboxyl group is protected as a methyl ester (-OMe), and the side-chain ε-amino group is protected by the Z group.[2][3] The α-amino group is available for peptide bond formation, presented as a hydrochloride salt. The protocols described herein are applicable for both solution-phase and solid-phase peptide synthesis (SPPS), focusing on common and efficient coupling methodologies.

General Workflow for Peptide Coupling

The overall process involves the activation of a C-terminal protected amino acid (or peptide) and its subsequent reaction with the free α-amino group of H-Lys(Z)-OMe·HCl. A tertiary base is required to neutralize the hydrochloride salt and liberate the free amine for the nucleophilic attack.

Caption: General workflow for coupling H-Lys(Z)-OMe·HCl.

Experimental Protocols

Note: These protocols assume a solution-phase synthesis for clarity. For solid-phase synthesis (SPPS), equivalents are calculated based on the resin loading, and purification steps are replaced by resin washing.

Materials and Reagents

-

Amino Acids: Nα-Fmoc or Nα-Boc protected amino acid (Carboxyl component), H-Lys(Z)-OMe·HCl (Amino component).

-

Coupling Reagents:

-

Additives: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[5]

-

Bases: N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM).[6]

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (EtOAc).

-

Standard lab equipment: Round-bottom flasks, magnetic stirrer, ice bath, rotary evaporator, equipment for chromatography.

Protocol A: DIC/Oxyma Pure Coupling

This method is a robust and safe alternative to traditional carbodiimide methods that use HOBt, minimizing racemization.[5][7]

-

Activation: In a round-bottom flask, dissolve the Nα-protected amino acid (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF (or DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIC (1.1 eq) to the solution and stir for 15-20 minutes for pre-activation.

-

Coupling: In a separate flask, dissolve H-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DMF.

-

Add DIPEA or NMM (1.1 eq) to neutralize the hydrochloride salt and stir for 5 minutes.

-

Transfer the activated amino acid solution from step 3 to the amine solution from step 5.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

-

Work-up:

-

Filter the reaction mixture to remove the diisopropylurea byproduct (if precipitated).

-

Dilute the filtrate with Ethyl Acetate.

-

Wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting protected dipeptide by flash column chromatography.

-

Protocol B: HBTU Coupling

HBTU is a highly efficient aminium-based coupling reagent that provides rapid reaction times. It requires two equivalents of a tertiary base.[4][6]

-

Activation: In a round-bottom flask, dissolve the Nα-protected amino acid (1.0 eq), HBTU (1.0 eq), and H-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.2 eq) dropwise to the stirred solution. The first equivalent neutralizes the amine salt, while the second facilitates the activation.

-

Coupling: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature.

-

The coupling is typically complete within 1-2 hours. Monitor reaction completion by TLC or LC-MS.

-

Work-up: Follow the same procedure as described in Protocol A, step 8.

Data Presentation

The choice of coupling reagent can significantly impact reaction efficiency, time, and the degree of side reactions like racemization. The following table summarizes typical parameters for the described protocols.

| Parameter | Method A: DIC/Oxyma Pure | Method B: HBTU/DIPEA |

| Equivalents (AA:Amine:Reagent:Base) | 1 : 1 : 1.1 (DIC) : 1.1 | 1 : 1 : 1.0 : 2.2 |

| Additive | 1.0 eq Oxyma Pure | None (HBTU contains HOBt moiety) |

| Solvent | DMF or DCM | DMF |

| Reaction Time | 2 - 4 hours | 1 - 2 hours |

| Typical Yield | 85 - 95% | 90 - 98% |

| Racemization Risk | Very Low[5] | Low[4] |

| Key Advantage | Safer (avoids explosive HOBt), good for sterically hindered couplings. | Fast, highly efficient, very reliable. |

Chemical Reaction Scheme

The diagram below illustrates the chemical transformation during the peptide bond formation using a generic Nα-Fmoc protected amino acid.

Caption: Reaction scheme for coupling an Fmoc-amino acid to H-Lys(Z)-OMe·HCl.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient activation time or reagent stoichiometry. Steric hindrance of amino acids. | Increase reaction time. Use a more powerful coupling reagent like HATU. For SPPS, perform a double coupling. |

| Low Yield | Moisture in reagents or solvents. Inefficient work-up/extraction. | Use anhydrous solvents and fresh reagents. Optimize pH during aqueous washes to prevent product loss. |

| Side Product Formation | Racemization of the activated amino acid. | Use an additive like Oxyma Pure. Keep activation temperatures at 0°C. Avoid strong bases or use a weaker base like NMM. |

| Difficulty in Purification | Byproducts from coupling reagents (e.g., ureas). | For DIC, ensure complete precipitation of DIU or use EDC·HCl for easier aqueous removal of the urea byproduct.[4] |

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. bachem.com [bachem.com]

- 7. people.uniurb.it [people.uniurb.it]

Application Notes and Protocols: Z-Lys-OMe Hydrochloride in Enzyme Substrate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Lys-OMe hydrochloride (Nα-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride) is a valuable synthetic intermediate utilized in the development of enzyme substrates, particularly for proteases.[1] Its structure, featuring a protected α-amino group and a methyl-esterified carboxyl group on a lysine residue, makes it an ideal building block for creating specific substrates for enzymes that recognize and cleave at lysine sites. This document provides detailed application notes and protocols for the use of this compound in enzyme substrate development, with a focus on trypsin-like serine proteases and papain-like cysteine proteases.

Applications of this compound

This compound serves two primary roles in enzyme substrate development:

-

As a simple chromogenic or spectrophotometric substrate: While not intrinsically chromogenic, its hydrolysis by proteases can be monitored using specific assays. It is particularly useful for initial screening and characterization of enzymes that exhibit specificity for lysine residues.

-

As a foundational building block for complex substrates: Z-Lys-OMe is a key component in the synthesis of more sophisticated enzyme substrates, such as internally quenched fluorescent (IQF) peptides.[2][3][4] These advanced substrates are instrumental in high-throughput screening and detailed kinetic analysis of proteases.

Enzyme Classes Targeted by Z-Lys-OMe Based Substrates

Z-Lys-OMe and its derivatives are primarily used to assay the activity of endopeptidases that cleave at the C-terminal side of lysine residues. The two main classes of enzymes that can be studied using Z-Lys-OMe-based substrates are:

-

Trypsin-like Serine Proteases: This family of enzymes, which includes trypsin, has a substrate specificity pocket that accommodates and cleaves after basic amino acid residues like lysine and arginine.

-

Papain-like Cysteine Proteases: Papain and other related cysteine proteases also exhibit a preference for cleaving at lysine residues, making Z-Lys-OMe a relevant substrate for this class of enzymes.

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Trypsin Activity using a Z-Lys-derivative

This protocol is adapted from studies on the closely related substrate, Z-Lys-p-nitroanilide (Z-Lys-pNA), and can be used as a basis for developing an assay for Z-Lys-OMe. The principle involves measuring the increase in absorbance of a reporter molecule following enzymatic cleavage. For Z-Lys-OMe, a coupled assay would be required where the release of methanol is enzymatically converted to a detectable product. A simpler, direct assay can be performed with a chromogenic variant like Z-Lys-pNA, where the release of p-nitroaniline can be monitored at 410 nm.

Materials:

-

Bovine Trypsin

-

Z-Lys-p-nitroanilide (Z-Lys-pNA)

-

Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Z-Lys-pNA: Dissolve Z-Lys-pNA in DMSO to a concentration of 10 mM.

-

Prepare a working solution of trypsin: Dilute trypsin in Tris-HCl buffer to the desired concentration (e.g., 10 µg/mL).

-

Set up the reaction: In a 96-well microplate, add 180 µL of Tris-HCl buffer.

-

Add the substrate: Add 10 µL of the Z-Lys-pNA stock solution to each well and mix gently.

-

Initiate the reaction: Add 10 µL of the trypsin working solution to each well.

-

Monitor the reaction: Immediately place the microplate in a plate reader and measure the absorbance at 410 nm every minute for 30 minutes at 37°C.

-

Calculate the initial reaction velocity: Determine the linear range of the reaction and calculate the change in absorbance per minute (ΔA410/min). The concentration of p-nitroaniline produced can be calculated using its molar extinction coefficient (ε = 8800 M⁻¹cm⁻¹).

Protocol 2: Papain-Catalyzed Reaction with Nε-Z-L-Lys-OMe

This protocol is based on a study of papain-catalyzed oligomerization of Nε-Z-L-Lys-OMe and can be adapted for studying the hydrolytic activity of papain.[5]

Materials:

-

Papain

-

Nε-Z-L-Lysine methyl ester hydrochloride (Z-Lys-OMe)

-

Phosphate buffer (0.1 M, pH 6.0) containing 1 mM EDTA and 5 mM cysteine

-